molecular formula C10H13ClFNO2 B6168910 methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 176896-74-5

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No. B6168910
CAS RN: 176896-74-5
M. Wt: 233.7
InChI Key:
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Description

“Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1258652-42-4 . It has a molecular weight of 247.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8;/h2-4,6,9H,5,7,13H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 247.7 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride is used in a variety of scientific research applications. It is used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It is also used in the synthesis of other compounds, such as the anticonvulsant drug phenytoin. In addition, it is used as a substrate for the synthesis of a variety of other compounds, including the antifungal agent ketoconazole.

Mechanism of Action

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Monoamine oxidase catalyzes the oxidation of monoamines to their corresponding aldehydes. The aldehydes are then further oxidized to their corresponding carboxylic acids. The product of this reaction is hydrogen peroxide and the corresponding carboxylic acid.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, which are important mediators of inflammation. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride in laboratory experiments include its low cost, its availability, and its solubility in water and ethanol. The limitations of using this compound in laboratory experiments include its instability in the presence of light and heat, as well as its potential to react with other compounds.

Future Directions

The future directions for methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use as a substrate for the synthesis of other compounds. Additionally, further research into its mechanism of action and its potential to inhibit other enzymes is needed. Furthermore, further research into its potential use as a drug delivery system is needed. Finally, further research into its potential to interact with other compounds is needed.

Synthesis Methods

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride is synthesized by reacting a mixture of 3-fluorophenylacetic acid and methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride in aqueous hydrochloric acid. The reaction is carried out at a temperature of 80°C for 1 hour. The reaction is then cooled to room temperature and the product is isolated by filtration or recrystallization.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-3-phenylpropanal", "2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-fluoro-3-phenylpropanal.", "Step 2: Reduction of 2-fluoro-3-phenylpropanal", "2-fluoro-3-phenylpropanal is reduced with sodium borohydride in methanol to form (2S)-2-amino-3-phenylpropanol.", "Step 3: Protection of (2S)-2-amino-3-phenylpropanol", "(2S)-2-amino-3-phenylpropanol is protected with methyl chloroformate in the presence of triethylamine to form methyl (2S)-2-amino-3-phenylpropanoate.", "Step 4: Fluorination of methyl (2S)-2-amino-3-phenylpropanoate", "Methyl (2S)-2-amino-3-phenylpropanoate is reacted with 3-fluorobenzoyl chloride in the presence of triethylamine to form methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate.", "Step 5: Hydrochloride salt formation", "Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is dissolved in a mixture of hydrochloric acid and water, and the resulting solution is treated with sodium bicarbonate to form the hydrochloride salt of the target compound.", "Step 6: Purification", "The hydrochloride salt of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is isolated by filtration, washed with water, and dried under vacuum to obtain the final product." ] }

CAS RN

176896-74-5

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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